molecular formula C19H11Cl2I2NO3 B11931780 Rafoxanide-13C6

Rafoxanide-13C6

Cat. No.: B11931780
M. Wt: 631.96 g/mol
InChI Key: NEMNPWINWMHUMR-QBPDDYRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rafoxanide 13C6 involves the incorporation of carbon-13 into the benzoyl ring of Rafoxanide. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Rafoxanide 13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Rafoxanide 13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds .

Scientific Research Applications

Rafoxanide 13C6 has a wide range of applications in scientific research:

Mechanism of Action

Rafoxanide 13C6 exerts its effects primarily through its action as an anthelmintic agent. It targets specific enzymes and pathways in parasites, leading to their death. The compound induces endoplasmic reticulum stress and activates the unfolded protein response, which can lead to apoptosis in certain cells. This mechanism is particularly relevant in its potential use against non-small cell lung cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rafoxanide 13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .

Properties

Molecular Formula

C19H11Cl2I2NO3

Molecular Weight

631.96 g/mol

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

InChI

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1

InChI Key

NEMNPWINWMHUMR-QBPDDYRQSA-N

Isomeric SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)I)I)O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.